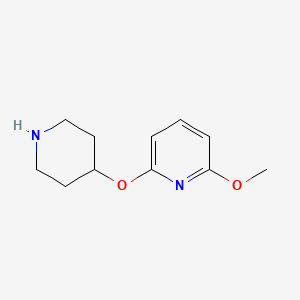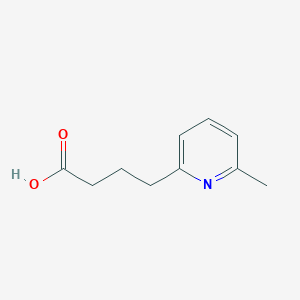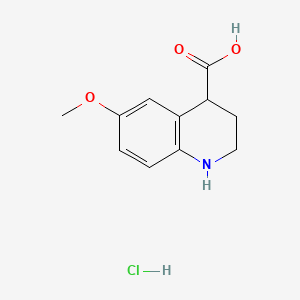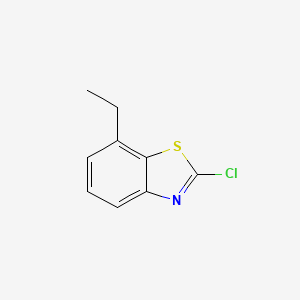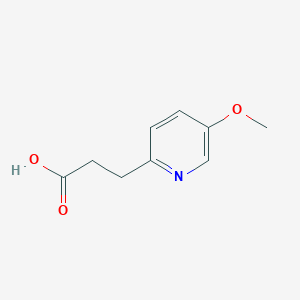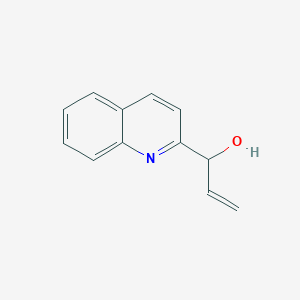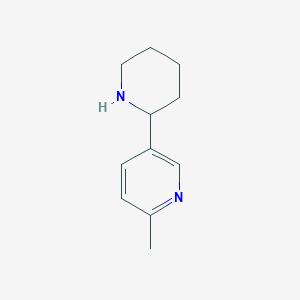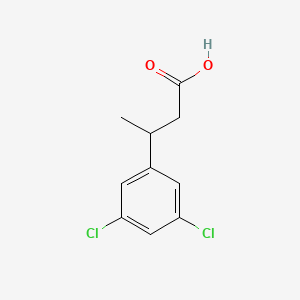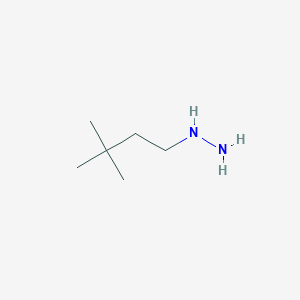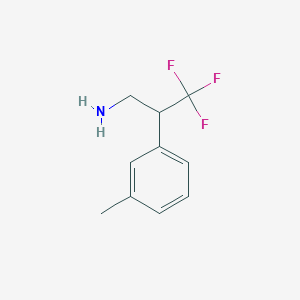
3,3,3-Trifluoro-2-(m-tolyl)propan-1-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,3,3-Trifluoro-2-(m-tolyl)propan-1-amine: is a fluorinated organic compound with the molecular formula C10H12F3N It is characterized by the presence of a trifluoromethyl group attached to a propan-1-amine backbone, with a methyl-substituted phenyl ring (m-tolyl) at the second carbon position
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3,3,3-Trifluoro-2-(m-tolyl)propan-1-amine typically involves the introduction of the trifluoromethyl group through nucleophilic or electrophilic trifluoromethylation reactions. One common method is the reaction of a suitable precursor, such as a trifluoromethylated ketone, with an amine under appropriate conditions. For example, the reaction of 3,3,3-trifluoroacetone with m-toluidine in the presence of a reducing agent can yield the desired amine .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .
化学反応の分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically involving the amine group. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reduction reactions can target the trifluoromethyl group or the aromatic ring. Sodium borohydride and lithium aluminum hydride are common reducing agents.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or bromine.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Nitric acid for nitration, bromine for bromination, and other electrophilic reagents.
Major Products Formed:
Oxidation: Formation of nitro derivatives or quinones.
Reduction: Formation of partially or fully reduced derivatives.
Substitution: Formation of substituted aromatic compounds with various functional groups.
科学的研究の応用
Chemistry: 3,3,3-Trifluoro-2-(m-tolyl)propan-1-amine is used as a building block in the synthesis of more complex fluorinated compounds. Its unique trifluoromethyl group imparts desirable properties such as increased lipophilicity and metabolic stability .
Biology: In biological research, this compound can be used as a probe to study the effects of fluorinated amines on biological systems. Its structural similarity to certain bioactive molecules makes it a valuable tool in drug discovery and development .
Medicine: The compound’s potential medicinal applications include its use as a precursor in the synthesis of pharmaceuticals. Fluorinated compounds are known for their enhanced bioavailability and efficacy, making this compound a candidate for drug development .
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, polymers, and agrochemicals .
作用機序
The mechanism of action of 3,3,3-Trifluoro-2-(m-tolyl)propan-1-amine involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, leading to altered biological activity. The amine group can participate in hydrogen bonding and electrostatic interactions, further influencing the compound’s effects .
類似化合物との比較
- 3,3,3-Trifluoro-1-(2-methoxyphenyl)propan-1-amine
- 3,3,3-Trifluoro-2-(p-tolyl)propan-1-amine
- 3,3,3-Trifluoro-1,2-epoxypropane
Comparison: Compared to these similar compounds, 3,3,3-Trifluoro-2-(m-tolyl)propan-1-amine is unique due to the position of the trifluoromethyl group and the specific substitution pattern on the aromatic ring. These structural differences can lead to variations in chemical reactivity, biological activity, and physical properties .
特性
分子式 |
C10H12F3N |
|---|---|
分子量 |
203.20 g/mol |
IUPAC名 |
3,3,3-trifluoro-2-(3-methylphenyl)propan-1-amine |
InChI |
InChI=1S/C10H12F3N/c1-7-3-2-4-8(5-7)9(6-14)10(11,12)13/h2-5,9H,6,14H2,1H3 |
InChIキー |
MCYVPLUPNPMIQZ-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=CC=C1)C(CN)C(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



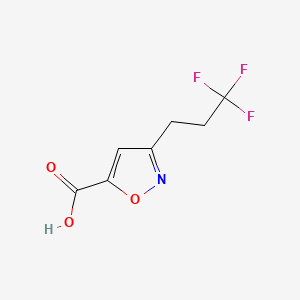
![5-methyl-4-oxo-2H,4H,5H-pyrrolo[3,4-c]pyridine-1-carboxylicacid](/img/structure/B13589645.png)
![3-(Imidazo[1,2-a]pyridin-2-yl)-2,2-dimethylpropanoic acid](/img/structure/B13589652.png)
